N,N-Dipropyltryptamine
Overview
Description
Dipropyltryptamine, also known as N,N-dipropyltryptamine, is a psychedelic entheogen belonging to the tryptamine family. It is structurally similar to other tryptamines such as dimethyltryptamine and diethyltryptamine. Dipropyltryptamine is known for its psychoactive properties and has been used as a designer drug since the late 1960s .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyltryptamine can be synthesized through several methods. One common synthetic route involves the alkylation of tryptamine with propyl halides under basic conditions. The reaction typically uses a solvent such as dimethylformamide and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of dipropyltryptamine .
Industrial Production Methods
Industrial production methods for dipropyltryptamine are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dipropyltryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the indole ring or the side chains.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Dipropyltryptamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tryptamines and their derivatives in various chemical reactions.
Biology: Research on dipropyltryptamine helps understand the interaction of tryptamines with biological systems, particularly the serotonin receptors.
Mechanism of Action
Dipropyltryptamine exerts its effects primarily through the serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist at these receptors, leading to altered sensory perception, mood, and cognition. The compound also interacts with other serotonin receptors, such as 5-HT1A, which modulates its overall effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyltryptamine (DMT)
- Diethyltryptamine (DET)
- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)
- Alpha-methyltryptamine (AMT)
Uniqueness
While dipropyltryptamine shares structural similarities with other tryptamines, its unique propyl side chains confer distinct pharmacological properties. Unlike dimethyltryptamine, which has rapid onset and short duration of action, dipropyltryptamine has a longer duration and different psychoactive effects. Its interaction with multiple serotonin receptors also distinguishes it from other tryptamines .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16/h5-8,13,17H,3-4,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOQTIHIKDDPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209847 | |
Record name | N,N-Dipropyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-52-9 | |
Record name | N,N-Dipropyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dipropyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPROPYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7272VWU50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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